molecular formula C27H35N3O3 B4209190 2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B4209190
M. Wt: 449.6 g/mol
InChI Key: QLRPFFAIWMVYTO-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenoxy group, and a piperazinyl group

Preparation Methods

The synthesis of 2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-cyclohexylphenol with an appropriate reagent to form the phenoxy intermediate.

    Formation of the piperazinyl intermediate: This step involves the reaction of 4-(4-propionyl-1-piperazinyl)benzene with an appropriate reagent to form the piperazinyl intermediate.

    Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the piperazinyl intermediate under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and piperazinyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide: This compound has a similar structure but with a chlorine atom instead of a cyclohexyl group.

    2-(4-methoxyphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide: This compound has a methoxy group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c1-2-27(32)30-18-16-29(17-19-30)24-12-10-23(11-13-24)28-26(31)20-33-25-14-8-22(9-15-25)21-6-4-3-5-7-21/h8-15,21H,2-7,16-20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRPFFAIWMVYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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